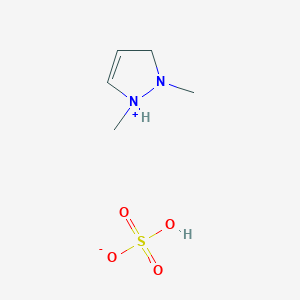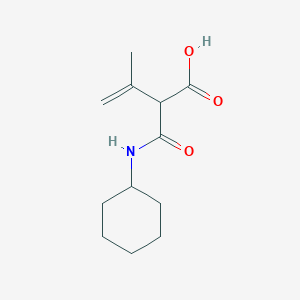
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid is an organic compound with a unique structure that combines a cyclohexylcarbamoyl group with a methylbutenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid typically involves the reaction of cyclohexyl isocyanate with 3-methylbut-3-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexylcarbamoyl)-3-methylbutanoic acid
- 2-(Cyclohexylcarbamoyl)-3-methylpent-3-enoic acid
Uniqueness
2-(Cyclohexylcarbamoyl)-3-methylbut-3-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917614-31-4 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(cyclohexylcarbamoyl)-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H19NO3/c1-8(2)10(12(15)16)11(14)13-9-6-4-3-5-7-9/h9-10H,1,3-7H2,2H3,(H,13,14)(H,15,16) |
Clé InChI |
ICFHSQKEGRKSBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C(=O)NC1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
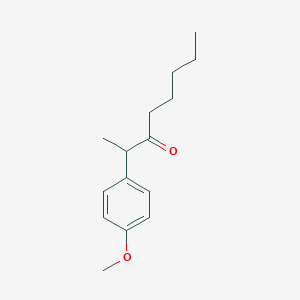
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
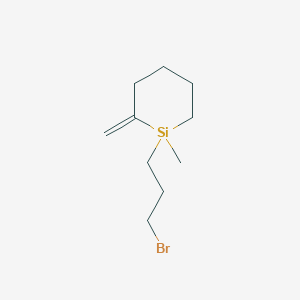
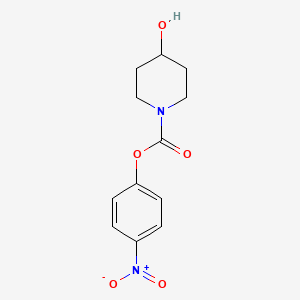
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
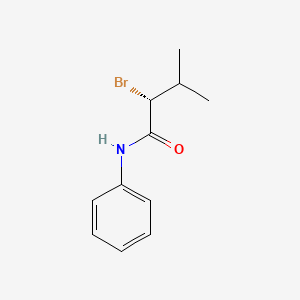
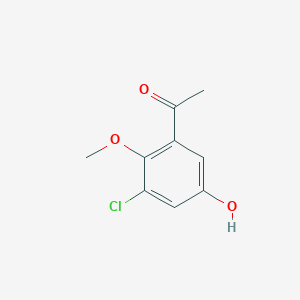

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
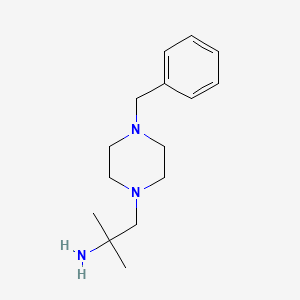
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)

